![molecular formula C13H16ClNO B7513213 N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the STAT pathway leads to decreased expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inhibition of JAK2 activity by N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide leads to decreased production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cancer cells, N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide is a potent and specific inhibitor of JAK2, making it an ideal tool for studying the role of JAK2 in disease. However, it is important to note that N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide may have off-target effects and should be used with caution. Additionally, the synthesis of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide is complex and time-consuming, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific JAK2 inhibitors. Additionally, the use of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide in combination with other drugs may enhance its anti-cancer and anti-inflammatory effects. Finally, the role of JAK2 in other diseases, such as autoimmune disorders, should be further investigated.
Conclusion:
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, or N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, is a potent inhibitor of JAK2 that has been widely used in scientific research. N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has anti-inflammatory and anti-cancer effects and its mechanism of action involves the inhibition of JAK2 activity and downstream signaling pathways. While N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has advantages as a tool for studying JAK2, its use should be carefully considered due to potential off-target effects. Future research involving N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide should focus on the development of more potent and specific JAK2 inhibitors and the investigation of JAK2 in other diseases.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide involves several steps. First, 3-chlorobenzyl chloride is reacted with cyclobutanone in the presence of a base to form N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide. Next, N-methylation of the amide nitrogen is carried out using methyl iodide and a base to form N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a crucial role in cytokine signaling and has been implicated in several diseases, including cancer and inflammation. N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit JAK2 activity and downstream signaling pathways, leading to anti-inflammatory and anti-cancer effects.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKIDORRFRIAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
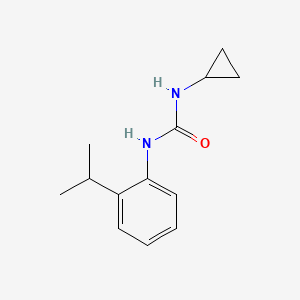
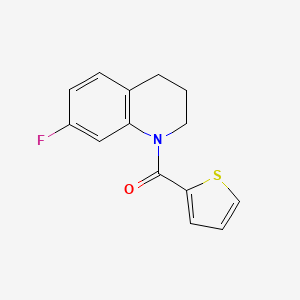
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
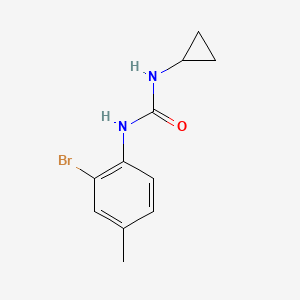
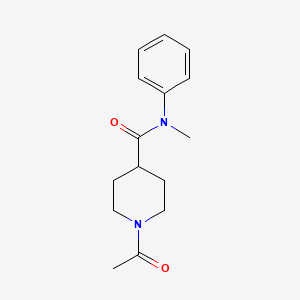
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
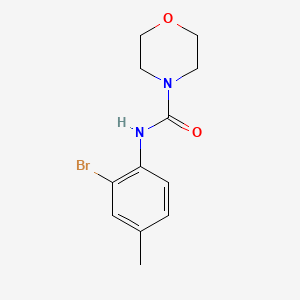
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)

